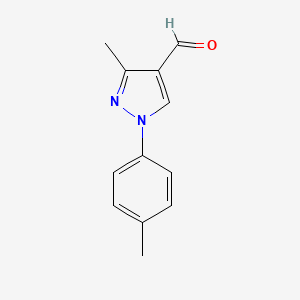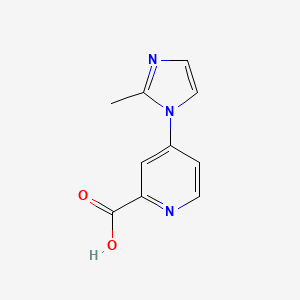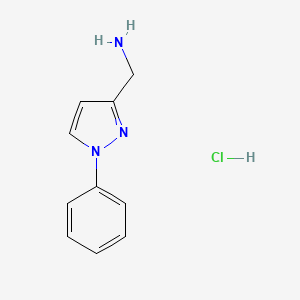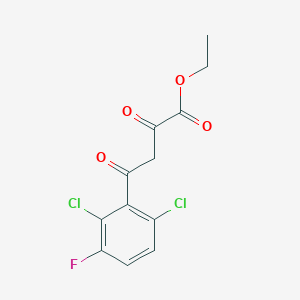
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
“3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is 200.24 . The SMILES string representation is O=C([H])C1=CN(C2=CC=C©C=C2)N=C1C . For more detailed structural analysis, crystallographic studies would be needed .Aplicaciones Científicas De Investigación
Solid State Emissive NLOphores
A study explored pyrazole-based derivatives with large stokes shifts synthesized from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, showing blue to red solid-state emissions. These compounds, including variants similar to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, displayed significant solid-state emission characteristics and high first hyperpolarizability, suggesting potential applications in nonlinear optics (NLO) and as emissive materials (Lanke & Sekar, 2016).
Crystal Structure Studies
X-ray diffraction methods were used to study the crystal structure of pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. These studies provide insights into the molecular and crystal structure, important for understanding the chemical behavior and potential applications of these compounds (Xu & Shi, 2011).
Antimicrobial Properties
Research has shown that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Prasath et al., 2015).
Plant Growth Promoting Effects
Novel quinolinyl chalcones synthesized from derivatives of pyrazole, including compounds similar to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, were evaluated for their effects on plant growth. These compounds showed growth-promoting effects on selected crops, indicating potential agricultural applications (Hassan et al., 2020).
Photophysical and DFT Studies
Pyrazole-based D-π-A derivatives, related to 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, have been studied for their photophysical properties and first hyperpolarizability using Density Functional Theory (DFT) calculations. This research contributes to understanding their potential in photophysical applications (Lanke & Sekar, 2016).
Propiedades
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANPGNRHKUSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)


![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)


![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)